molecular formula C12H12BrN3O2 B11814731 Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11814731
M. Wt: 310.15 g/mol
InChI Key: LLZUCBXWOCSNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is a synthetic ester derivative featuring a benzoate core substituted with a bromine atom at the 2-position and a 1,2,4-triazole moiety at the 5-position. Its synthesis likely involves regioselective bromination and coupling reactions, followed by esterification with isopropyl alcohol.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

propan-2-yl 2-bromo-5-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C12H12BrN3O2/c1-8(2)18-12(17)10-5-9(3-4-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3

InChI Key

LLZUCBXWOCSNAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Br

Origin of Product

United States

Preparation Methods

Esterification of 2-Bromo-5-(4H-1,2,4-Triazol-4-yl)benzoic Acid

This two-step approach involves synthesizing the benzoic acid precursor followed by esterification with isopropyl alcohol.

Step 1: Synthesis of 2-Bromo-5-(4H-1,2,4-Triazol-4-yl)benzoic Acid

  • Reaction : Bromination of 5-(4H-1,2,4-triazol-4-yl)benzoic acid using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 as a Lewis acid.

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0–5°C (to minimize side reactions)

    • Yield: ~70% (reported for analogous ethyl esters).

Step 2: Esterification with Isopropyl Alcohol

  • Reagents : Thionyl chloride (SOCl2\text{SOCl}_2) for acid chloride formation, followed by reaction with isopropyl alcohol.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Catalyst: N,NN,N-Dimethylaminopyridine (DMAP)

    • Temperature: Reflux at 70°C for 6 hours.

  • Yield : 85–90% (extrapolated from ethyl ester synthesis).

Key Data :

ParameterValueSource
Acid Chloride Time2 hours
Esterification Yield90%

Bromination of Isopropyl 5-(4H-1,2,4-Triazol-4-yl)benzoate

Direct bromination of the pre-formed ester is an alternative route, though regioselectivity must be carefully controlled.

Bromination Protocol

  • Reagent : N\text{N}-Bromosuccinimide (NBS) under radical initiation.

  • Conditions :

    • Solvent: Carbon tetrachloride (CCl4\text{CCl}_4)

    • Initiator: Azobisisobutyronitrile (AIBN)

    • Temperature: 80°C for 12 hours.

  • Yield : 65–75% (similar to ethyl analogs).

Challenges :

  • Competing bromination at C3 due to the electron-withdrawing triazole group.

  • Solution: Use of directing groups (e.g., nitro) temporarily introduced at C5.

Triazole Ring Formation via Cycloaddition

A convergent strategy involves constructing the triazole ring on a pre-brominated benzoate intermediate.

Huisgen 1,3-Dipolar Cycloaddition

  • Substrates : Isopropyl 2-bromo-5-azidobenzoate and acetylene derivatives.

  • Conditions :

    • Catalyst: Copper(I) iodide (CuI\text{CuI})

    • Solvent: CH3CN\text{CH}_3\text{CN}

    • Temperature: 60°C for 8 hours.

  • Yield : 80–85% (based on patent data).

Advantages :

  • High regioselectivity for 1,4-disubstituted triazoles.

  • Scalable under mild conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Esterification : THF outperforms DMF due to better solubility of intermediates.

  • Bromination : CCl4\text{CCl}_4 minimizes side reactions compared to polar solvents.

Catalytic Systems

  • Pd/C Hydrogenation : Used in deprotection steps (e.g., nitro to amine reduction) with 94% yield in methanol.

  • Copper Catalysts : Critical for cycloaddition efficiency; CuI\text{CuI} reduces reaction time by 40%.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H^1\text{H}: Triazole protons resonate at δ 8.2–8.5 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm.

    • 13C^{13}\text{C}: Ester carbonyl at δ 165–170 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 310.15 (M⁺).

  • HPLC Purity : >98% achieved via gradient elution (acetonitrile/water).

Industrial-Scale Considerations

  • Cost Efficiency : Isopropyl alcohol is preferred over ethyl due to lower toxicity.

  • Waste Management : Recycling CCl4\text{CCl}_4 via distillation reduces environmental impact.

Patent Landscape

  • Key Patents :

    • CN110612291A: Crystallization techniques for triazole-containing benzoates.

    • CA2302058C: Herbicidal applications of triazolone derivatives .

Scientific Research Applications

Pharmaceuticals

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antifungal Agents : The triazole moiety is recognized for its antifungal properties. The compound has been studied for its efficacy against fungal pathogens, demonstrating significant inhibitory effects.
    MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
    Candida albicans208 µg/mL
    Aspergillus niger1532 µg/mL
  • Antibacterial Activity : The compound also exhibits antibacterial properties against various strains of bacteria.
    Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
    Escherichia coli1532
    Staphylococcus aureus1816
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), through mechanisms involving cell cycle arrest.
    • A study showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Agriculture

The compound is being explored for its potential use as a pesticide or herbicide due to its biological activity. Its effectiveness against certain pests and pathogens makes it a candidate for agricultural applications.

Case Studies

  • Antifungal Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including this compound. Results indicated that it effectively inhibited the growth of Candida species at low concentrations.
  • Anticancer Research : Research conducted by Smith et al. highlighted the anticancer potential of this compound against human breast cancer cell lines. Flow cytometry analyses revealed increased apoptosis rates when treated with concentrations exceeding 10 µM.

Mechanism of Action

The mechanism of action of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-Bromo-5-(4H-1,2,4-Triazol-4-yl)Benzoate (CAS 1351384-56-9)

Structural Differences :

  • Ester Group : Ethyl (C₂H₅) vs. isopropyl (C₃H₇).
  • Molecular Weight : Ethyl analog: 296.12 g/mol; isopropyl analog: ~310.18 g/mol (calculated).

Functional Implications :

  • Lipophilicity : The isopropyl group increases logP by ~0.5–1.0 units compared to ethyl, enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Accessibility : Isopropyl esters may require longer reaction times for esterification due to steric hindrance.

Applications : Both compounds are research chemicals, but the isopropyl variant’s higher lipophilicity may make it more suitable for probing hydrophobic binding pockets in drug discovery .

Isopropyl Benzoate (CAS 939-48-0)

Structural Differences :

  • Lacks bromine and triazole substituents.

Functional Implications :

  • Applications : Used as a fragrance ingredient or solvent in cosmetics, whereas the brominated triazole derivative is tailored for specialized chemical research (e.g., kinase inhibitors) .

Brominated Triazole-Containing Derivatives ( and )

Compound 17 () :

  • Features a brominated pyrazole core with a sulfonamide group.
  • Melting Point : 129–130°C, suggesting higher crystallinity due to hydrogen bonding from sulfonamide .

HR256862 () :

  • Contains a bromofluorophenyl-imidazole-triazole hybrid.
  • Bioactivity : Such structures are often explored as kinase inhibitors due to triazole’s bioisosteric properties .

Comparison :

  • Core Structure : The benzoate ester in the target compound offers a planar aromatic system, contrasting with pyrazole or imidazole cores in analogs. This affects π-π stacking interactions in drug-receptor binding.
  • Substituent Effects : Bromine at position 2 in the target compound may sterically hinder electrophilic substitution compared to para-substituted analogs .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Key Substituents
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate ~310.18 Not reported ~2.5 Br (C2), Triazole (C5), iPrO
Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate 296.12 Not reported ~1.8 Br (C2), Triazole (C5), EtO
Isopropyl Benzoate 178.23 Not reported ~2.0 iPrO
Compound 17 () 575.91 129–130 ~3.2 Br, Cl, Pyrazole, Sulfonamide

Research Findings and Trends

  • Synthetic Trends : Brominated triazole-benzoate derivatives are increasingly synthesized via Suzuki-Miyaura coupling for C–C bond formation, leveraging bromine as a leaving group .
  • Stability : Isopropyl esters exhibit slower hydrolysis rates than ethyl analogs in physiological conditions (e.g., t₁/₂: ~24 h vs. ~12 h at pH 7.4) due to steric protection .
  • Biological Relevance : Triazole moieties mimic amide bonds, improving metabolic stability in drug candidates .

Biological Activity

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C12H12BrN3O2\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2. Its structure features a triazole ring that is known for its diverse biological activities. The presence of bromine and ester functional groups contributes to its reactivity and potential pharmacological properties .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through the reaction of appropriate hydrazines with carboxylic acids or their derivatives.
  • Bromination : The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
  • Esterification : The final step involves reacting the triazole compound with isopropanol in the presence of a catalyst to form the ester .

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The results showed promising inhibitory effects on growth, suggesting its potential as an antifungal or antibacterial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans208 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study Example : A study involving human breast cancer cell lines (MCF-7) treated with this compound showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The triazole group may interfere with enzyme functions critical for microbial survival and proliferation.
  • Disruption of Cellular Processes : The compound may disrupt mitochondrial function and induce oxidative stress in cancer cells.
  • Targeting Specific Pathways : It has been suggested that this compound may inhibit specific signaling pathways involved in cell growth and survival .

Q & A

Q. What synthetic methodologies are employed for the preparation of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification and cyclocondensation steps. For example, reacting 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid with isopropyl alcohol in the presence of a coupling agent (e.g., DCC) under catalytic acidic conditions (e.g., glacial acetic acid) facilitates ester formation. Optimization includes temperature control (reflux in ethanol) and catalyst concentration adjustments to enhance yield . Alternative routes may employ Friedel-Crafts acylation for introducing the isopropyl group, requiring anhydrous conditions and Lewis acid catalysts like AlCl₃ .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • ¹H/¹³C NMR : Confirms ester (isopropyl methyl doublet at δ 1.2–1.4 ppm) and triazole moieties (aromatic protons at δ 7.5–8.2 ppm).
  • IR : C=O stretch (~1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).
  • Mass spectrometry : Bromine’s isotopic pattern (M+2 peak at ~1:1 ratio for ⁷⁹Br/⁸¹Br) must align with theoretical values. Discrepancies suggest impurities, resolved via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening models are used to assess its bioactivity?

Initial screens include enzyme inhibition assays (e.g., EGFR kinase inhibition via ADP-Glo™) and cell viability assays (MTT in A549 lung cancer cells). Triazole’s metal-coordinating properties also make it a candidate for radiopharmaceuticals, tested using ⁶⁸Ga chelation studies .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL validate the molecular structure, and what challenges arise in refining electron density maps?

SHELXL refines structures via least-squares minimization against F² data. Challenges include resolving bromine’s high electron density and potential triazole ring disorder. Strategies:

  • High-resolution data collection (d ≤ 0.8 Å).
  • Anisotropic refinement for Br atoms.
  • Restraints on planar triazole groups. Twinning or pseudosymmetry may require HKLF5 format for refinement .

Q. How does isosteric replacement of the 4H-1,2,4-triazole with 1H-1,2,3-triazole affect bioactivity and crystallographic packing?

Substitution reduces hydrogen-bond donor capacity, altering protein binding (e.g., kinase inhibition). Crystallographically, packing shifts from centrosymmetric dimers (via N-H⋯N bonds) to zigzag chains, impacting solubility. Comparative studies involve:

  • Docking simulations (AutoDock Vina).
  • IC₅₀ measurements against target enzymes .

Q. What computational methods predict metabolic stability, and how do CYP450 interactions inform analog design?

  • DFT calculations (B3LYP/6-31G*): Model oxidative metabolism at the triazole ring.
  • CYP3A4 docking (Glide SP): Identifies susceptible N-methylation sites.
  • In vitro microsomal assays : Quantify t₁/₂ using human liver microsomes + NADPH. Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 improves stability by 2.3-fold .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Confirm potency thresholds (e.g., EC₅₀ vs. IC₅₀ discrepancies).
  • Off-target profiling (e.g., Eurofins PanLabscreen).
  • Crystallographic validation : Correlate binding modes with activity (e.g., triazole-kinase hinge region interactions) .

Methodological Tables

Technique Application Key Parameters
X-ray Crystallography Structure validation, H-bond analysisSHELXL refinement, R-factor < 0.05
HPLC Purity assessmentC18 column, 70:30 acetonitrile/water
DFT Calculations Metabolic stability predictionB3LYP/6-31G*, Gibbs free energy
CYP450 Docking Interaction mappingGlide SP, ΔG < -8 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.